molecular formula C47H73NO17 B1667258 Amphotericin b CAS No. 1397-89-3

Amphotericin b

Cat. No. B1667258
CAS RN: 1397-89-3
M. Wt: 924.1 g/mol
InChI Key: APKFDSVGJQXUKY-INPOYWNPSA-N
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Description

Amphotericin B is an antifungal medication that fights infections caused by fungus . It is used to treat serious, life-threatening fungal infections . It is not for use in treating minor fungal infections such as yeast infections of the mouth, esophagus, or vagina . It is also known to bind to sterols, primarily ergosterol, which leads to the formation of pores that allow leakage of cellular components .


Synthesis Analysis

Amphotericin B is produced mainly by Streptomyces nodosus . Various intracellular metabolites of S. nodosus were identified during AmB fermentation, and the key compounds related to the cell growth and biosynthesis of AmB were analyzed . Amphotericin B analogs prepared by semi-synthetic modifications as well as those produced via genetic modification of the AmB polyketide synthase cluster are also discussed .


Molecular Structure Analysis

Amphotericin B’s crystal structure was obtained from Pubchem . The recovered structure was further quantum mechanically optimized . Its molecular formula is C47H73NO17 .


Chemical Reactions Analysis

Amphotericin B exerts its antifungal effect by disruption of fungal cell wall synthesis because of its ability to bind to sterols, primarily ergosterol . This leads to the formation of pores that allow leakage of cellular components .


Physical And Chemical Properties Analysis

Amphotericin B has a molecular formula of C47H73NO17 and a molecular weight of 924.08 . It is soluble in DMSO .

Scientific Research Applications

Amphotericin B: A Comprehensive Analysis of Scientific Research Applications: Amphotericin B is a polyene antifungal medication known for its broad spectrum of activity against various fungal infections. Below is a detailed analysis of its unique applications in scientific research, each presented in a separate section.

Cell Culture Contamination Prevention

Amphotericin B is commonly used in cell culture to prevent contamination by yeast and multicellular fungi. It increases fungal plasma membrane permeability, causing cell death and preventing the spread of fungi in cell cultures .

Treatment of Invasive Fungal Infections

As a cornerstone treatment for invasive fungal infections (IFIs), especially among immunocompromised patients, Amphotericin B has been used for decades due to its efficacy in treating serious conditions like cryptococcal meningitis .

Pharmacological Properties Study

Research into the pharmacological properties of Amphotericin B’s different formulations provides insights into their chemical structures, pharmacokinetics, drug-target interactions, and stability, which is crucial for developing more effective antifungal therapies .

Topical Administration for Pulmonary Fungal Infections

Studies have evaluated the effectiveness of topical Amphotericin B administration, including nebulization, tracheoscopic instillation, and intrapleural irrigation, for treating invasive pulmonary fungal infections .

Mechanism of Action

Target of Action

Amphotericin B primarily targets ergosterol , the principal sterol in the fungal cytoplasmic membrane . Ergosterol plays a crucial role in maintaining the integrity and fluidity of fungal cell membranes.

Mode of Action

Amphotericin B interacts with its target, ergosterol, by binding to it irreversibly . This interaction disrupts the integrity of the fungal cell membrane, leading to the formation of transmembrane channels . These channels alter the membrane’s permeability, allowing the leakage of intracellular components .

Biochemical Pathways

The primary biochemical pathway affected by Amphotericin B is the synthesis of the fungal cell wall. The drug’s ability to bind to sterols, primarily ergosterol, leads to the formation of pores that allow leakage of cellular components . This disruption of the cell wall synthesis results in metabolic disruption and ultimately, fungal cell death .

Pharmacokinetics

Amphotericin B is typically administered intravenously, ensuring 100% bioavailability . The drug is metabolized in the kidneys and has an elimination half-life of approximately 15 days . About 40% of the drug is found in urine after single administration, cumulated over several days . Biliary excretion also plays a significant role .

Result of Action

The result of Amphotericin B’s action is the death of the fungal cells . The formation of transmembrane channels leads to the rapid leakage of monovalent ions (K+, Na+, H+, and Cl−) and other cellular components . This leakage disrupts the normal functioning of the cell, leading to cell death .

Action Environment

The action, efficacy, and stability of Amphotericin B can be influenced by various environmental factors. It’s worth noting that Amphotericin B is used in a variety of clinical settings to treat serious fungal infections and leishmaniasis , indicating its effectiveness across different environments and conditions.

Safety and Hazards

Amphotericin B is for serious, life-threatening fungal infections . It is not for use in treating a minor fungal infection (yeast infection) of the mouth, esophagus, or vagina . Do not use amphotericin B in larger amounts than recommended. An overdose can cause death .

Future Directions

Liposomal amphotericin B will remain an essential therapeutic agent in the armamentarium needed to manage future challenges, given its broad antifungal spectrum, low level of acquired resistance, and limited potential for drug–drug interactions .

properties

IUPAC Name

(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid
Source PubChem
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InChI

InChI=1S/C47H73NO17/c1-27-17-15-13-11-9-7-5-6-8-10-12-14-16-18-34(64-46-44(58)41(48)43(57)30(4)63-46)24-38-40(45(59)60)37(54)26-47(61,65-38)25-33(51)22-36(53)35(52)20-19-31(49)21-32(50)23-39(55)62-29(3)28(2)42(27)56/h5-18,27-38,40-44,46,49-54,56-58,61H,19-26,48H2,1-4H3,(H,59,60)/b6-5+,9-7+,10-8+,13-11+,14-12+,17-15+,18-16+/t27-,28-,29-,30+,31+,32+,33-,34-,35+,36+,37-,38-,40+,41-,42+,43+,44-,46-,47+/m0/s1
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InChI Key

APKFDSVGJQXUKY-INPOYWNPSA-N
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Canonical SMILES

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O
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Isomeric SMILES

C[C@H]1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)O)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O
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Molecular Formula

C47H73NO17
Record name AMPHOTERICIN B
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DSSTOX Substance ID

DTXSID9022601
Record name Amphotericin B
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Molecular Weight

924.1 g/mol
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Physical Description

Amphotericin b is a bright yellow powder. (NTP, 1992), Solid
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), In N,N-dimethylformamide 2-4 mg/ml, in N,N-dimethylformamide + hydrochloric acid 60-80 mg/ml, in dimethyl sulfoxide 30-40 mg/ml, INSOL IN ANHYDROUS ALC, ETHER, BENZENE & TOLUENE; SLIGHTLY SOL IN METHANOL, Insol in water at pH 6-7; solubility in water at pH 2 or pH 11 about 0.1 mg/ml; water sol increased by sodium desoxycholate, In water, 750 mg/L at 25 °C, 8.19e-02 g/L
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Mechanism of Action

Amphotericin B is fungistatic or fungicidal depending on the concentration obtained in body fluids and the susceptibility of the fungus. The drug acts by binding to sterols (ergosterol) in the cell membrane of susceptible fungi. This creates a transmembrane channel, and the resultant change in membrane permeability allowing leakage of intracellular components. Ergosterol, the principal sterol in the fungal cytoplasmic membrane, is the target site of action of amphotericin B and the azoles. Amphotericin B, a polyene, binds irreversibly to ergosterol, resulting in disruption of membrane integrity and ultimately cell death., Amphotericin B usually is fungistatic in action at concentrations obtained clinically, but may be fungicidal in high concentrations or against very susceptible organisms. Amphotericin B exerts its antifungal activity principally by binding to sterols (e.g., ergosterol) in the fungal cell membrane. As a result of this binding, the cell membrane is no longer able to function as a selective barrier and leakage of intracellular contents occurs. Cell death occurs in part as a result of permeability changes, but other mechanisms also may contribute to the in vivo antifungal effects of amphotericin B against some fungi. Amphotericin B is not active in vitro against organisms that do not contain sterols in their cell membranes (eg, bacteria)., Binding to sterols in mammalian cells (such as certain kidney cells and erythrocytes) may account for some of the toxicities reported with conventional amphotericin B therapy. At usual therapeutic concentrations of amphotericin B, the drug does not appear to hemolyze mature erythrocytes, and the anemia seen with conventional IV amphotericin B therapy may result from the action of the drug on actively metabolizing and dividing erythropoietic cells., ...Nephrotoxicity associated with conventional IV amphotericin B appears to involve several mechanisms, including a direct vasoconstrictive effect on renal arterioles that reduces glomerular and renal tubular blood flow and a lytic action on cholesterol-rich lysosomal membranes of renal tubular cells. ...
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Product Name

Amphotericin B

Color/Form

Deep yellow prisms or needles from n,n-dimethylformamide, YELLOW TO ORANGE POWDER

CAS RN

1397-89-3; 30652-87-0, 1397-89-3
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Melting Point

greater than 338 °F (decomposes) (NTP, 1992), 170 °C (gradual decomposition), 170.0 °C
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